molecular formula C9H13NS B1275063 4-(Propylthio)aniline CAS No. 22133-40-0

4-(Propylthio)aniline

Cat. No.: B1275063
CAS No.: 22133-40-0
M. Wt: 167.27 g/mol
InChI Key: PZHFERQADHACDR-UHFFFAOYSA-N
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Description

4-(Propylthio)aniline is an organic compound with the molecular formula C9H13NS It is a derivative of aniline, where the hydrogen atom on the para position of the benzene ring is replaced by a propylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Propylthio)aniline can be synthesized through a multi-step process. One common method involves the alkylation of 4-mercaptoaniline with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-mercaptoaniline and propyl halide (e.g., propyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The 4-mercaptoaniline is dissolved in a suitable solvent like ethanol or acetone, and the propyl halide is added dropwise. The mixture is then heated under reflux for several hours.

    Product Isolation: After the reaction is complete, the product is isolated by filtration, washed with water, and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Propylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

4-(Propylthio)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups.

    Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(Propylthio)aniline involves its interaction with biological molecules, particularly proteins and enzymes. The propylthio group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)aniline
  • 4-(Ethylthio)aniline
  • 4-(Butylthio)aniline

Comparison

Compared to its analogs, 4-(Propylthio)aniline has a longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological molecules. The propylthio group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

4-propylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHFERQADHACDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404225
Record name 4-(PROPYLTHIO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22133-40-0
Record name 4-(PROPYLTHIO)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 4-(propylthio)aniline in the synthesis of albendazole?

A1: this compound is a crucial intermediate in a novel synthesis method for albendazole described in recent research []. This method utilizes this compound to address drawbacks associated with traditional synthesis routes.

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